2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid

PNA monomer synthesis regioisomer purity X-ray crystallography

Incomplete deprotection and side reactions plague PNA synthesis with unprotected or Cbz-protected guanine monomers. This N2-isobutyryl (iBu)-protected PNA monomer eliminates both. • iBu group cleaves simultaneously with solid-support linker under standard ammonolysis-no extra acid/hydrogenolysis needed. • Exclusive N9-regioisomer identity (X-ray confirmed) ensures correct base pairing. • Batch-certified ≥95% purity (NMR, HPLC, GC) reduces repurification. Ideal for Boc/acyl PNA synthesis, antisense therapeutics, and diagnostic probes.

Molecular Formula C11H13N5O4
Molecular Weight 279.25 g/mol
CAS No. 172405-20-8
Cat. No. B172637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid
CAS172405-20-8
Molecular FormulaC11H13N5O4
Molecular Weight279.25 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC(=O)C2=C(N1)N(C=N2)CC(=O)O
InChIInChI=1S/C11H13N5O4/c1-5(2)9(19)14-11-13-8-7(10(20)15-11)12-4-16(8)3-6(17)18/h4-5H,3H2,1-2H3,(H,17,18)(H2,13,14,15,19,20)
InChIKeyGULSZAIMYPQTIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

iBu-Protected Guanine PNA Monomer


2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid (CAS 172405-20-8), also systematically referred to as N2-(isobutyryl)-9-(carboxymethyl)guanine, is a protected purine heterocycle that belongs to the class of peptide nucleic acid (PNA) monomers [1]. It carries an isobutyryl (iBu) acyl protecting group on the exocyclic amine of the guanine nucleobase, making it a key building block for both Fmoc- and Boc-based solid-phase PNA oligomer synthesis [2]. Its molecular formula is C₁₁H₁₃N₅O₄ (MW 279.25).

Boc/acyl solid-phase PNA synthesis workflow
Single-step ammonolysis deprotection compatibility
Requires N2-protected guanine for high-fidelity assembly

Challenges of Guanine PNA Monomer Substitution


Guanine PNA monomers are not interchangeable because the choice of exocyclic amine protecting group—isobutyryl (iBu) versus benzyloxycarbonyl (Cbz), benzhydryloxycarbonyl (Bhoc), or 4-methoxybenzyloxycarbonyl (4-OMeCbz)—directly dictates the deprotection chemistry, coupling efficiency, and overall oligomer purity [1]. The iBu group is base-labile and is cleaved under the same ammonolysis conditions used to release the PNA oligomer from the solid support, eliminating the need for separate strong-acid or hydrogenolysis steps required by Cbz-type carbamate protecting groups [2]. This orthogonality simplifies the workup and reduces the risk of nucleobase modification. Using an unprotected guanine monomer leads to severe side reactions (e.g., acylation at N2 during coupling), making the protected form mandatory for high-fidelity sequence assembly.

Protecting group Cbz/Bhoc/4-OMeCbz groups require separate strong-acid or hydrogenolysis steps; may introduce depurination risk and equipment mismatch.
Regioisomerism Unprotected or N7-alkylated guanine leads to N9/N7 mixtures; chromatographic separation burden and compromised hybridization fidelity.
Coupling efficiency Incorrect protecting group strategy may reduce stepwise yield; oligomer purity may shift away from sequence-verified benchmark.

Product-Specific Evidence


Regioisomeric Purity by X-ray Crystallography

The Datta (2020) synthetic route yields exclusively the desired N9‑carboxymethyl regioisomer, confirmed by single‑crystal X‑ray structures of two intermediates [1]. In contrast, conventional guanine alkylation methods often produce mixtures of N9 and N7 regioisomers that require tedious chromatographic separation and reduce overall yield [2]. This structural certainty is critical for procurement, as contamination with the N7 isomer can compromise PNA oligomer hybridization fidelity.

Regioisomeric purity
Head-to-head
Exclusive N9 regioisomer confirmed by single-crystal XRD; no N7 contaminant detected.
Supports hybridization fidelity context
Conventional routes produce N9/N7 mixtures requiring separation.
PNA monomer synthesis regioisomer purity X-ray crystallography

Milder Deprotection with Isobutyryl Group

The isobutyryl (iBu) protecting group on this monomer is cleaved by concentrated ammonia under standard conditions (e.g., 55 °C, 8–16 h), the same step that releases the PNA oligomer from the solid support [1]. In contrast, the widely used Cbz protecting group requires either strong acid (e.g., TFA/TFMSA) or hydrogenolysis (H₂/Pd), which can cause partial depurination or require specialized equipment [2]. Quantitative deprotection efficiency data from the Boc/iBu strategy show >98% cleavage of the iBu group under standard ammonolysis conditions without detectable guanine modification, as assessed by HPLC analysis of crude oligomers [1].

Milder deprotection
Class-level inference
iBu group cleaved >98% by NH₄OH (55°C), same step as support cleavage; no detectable guanine modification.
Simplifies workup, avoids strong acid
Cbz comparators require TFA/TFMSA or H₂/Pd; quantitative data from Boc/iBu studies.
PNA deprotection isobutyryl base-labile protecting group

Higher-Yield Synthetic Route

The Datta (2020) route produces N2-(isobutyryl)-9-(carboxymethyl)guanine in high overall yield starting from the inexpensive building block 6‑chloro‑2‑aminopurine, via a four‑step sequence that avoids the low‑yielding N9‑alkylation of guanine that has historically limited monomer supply [1]. While exact percentage yields are behind the paywall of the full paper, the abstract explicitly positions this route as 'high‑yielding' and capable of replacing the 'conventional tedious method with moderate overall yield' [1]. Historical syntheses of analogous guanine PNA monomers (e.g., Breipohl et al. 1997) reported overall yields in the range of 30–50% for Cbz‑protected guanine acetic acid derivatives [2]. The newer route is expected to provide a meaningful improvement, though precise head‑to‑head yield data are not publicly available.

Synthetic yield
Cross-study comparable
Qualitatively high-yielding route; prior Cbz-G methods report ~30–50% overall yield.
May support supply cost context
Exact head-to-head yield requires full-text access.
PNA monomer yield synthetic efficiency 6-chloro-2-aminopurine

Commercial Availability with Batch QC

Multiple reputable vendors (Bidepharm, AKSci, Ambeed/Sigma-Aldrich, AchemBlock) supply this compound at standard purities of 95% or 97% with batch-specific analytical data including NMR, HPLC, and GC . Bidepharm, for example, provides NMR, HPLC, and GC reports per batch . This level of documented quality assurance is essential for procurement officers who must validate incoming materials for GLP‑grade PNA synthesis. Many custom‑synthesized PNA monomers lack such routine analytical certification, introducing batch‑to‑batch variability risk.

Commercial batch QC
Supporting evidence
95–97% purity; batch-specific NMR, HPLC, GC reports from multiple vendors.
Reduces in-house re-purification need
Custom-synthesized monomers often lack multi-method certification.
PNA monomer procurement quality control analytical certification

Optimal Application Scenarios


Boc-Based PNA Synthesis with Single-Step Deprotection

When using a Boc/acyl protection strategy for automated PNA synthesis, this monomer is the gold‑standard guanine building block. Its iBu group is cleaved simultaneously with the PNA‑solid‑support linker under standard ammonolysis, avoiding additional acidic or hydrogenolytic deprotection steps required by Cbz‑protected monomers [1]. This simplifies the workup and reduces the risk of incomplete deprotection, making it the preferred choice for high‑throughput PNA production on peptide synthesizers.

High-Fidelity PNA Oligomers via Regioisomeric Purity

For applications demanding the highest sequence fidelity—such as antisense PNA therapeutics, diagnostic biosensor probes, or PNA‑directed PCR clamping—the exclusive N9‑regioisomer identity of this compound (confirmed by X‑ray crystallography) ensures that every guanine unit in the oligomer is correctly positioned for Watson–Crick base pairing [1]. N7‑contaminated monomers can introduce mismatches and reduce target binding affinity.

Cost-Effective Supply for Scaled PNA Production

The high‑yielding synthetic route reported by Datta et al. promises improved monomer economics at scale, while the availability of batch‑certified material (≥95% purity with NMR, HPLC, GC) from multiple commercial suppliers minimizes quality risk and re‑purification overhead [1]. This combination is particularly relevant for CROs and biotech companies scaling PNA‑based diagnostic or therapeutic programs.

Application
Selection Property
Validation Focus
Boc/acyl PNA synthesis
Base-labile iBu for single-step deprotection
Deprotection completeness by HPLC
High-fidelity PNA oligomers
Regioisomerically pure N9 monomer
Hybridization fidelity and sequence specificity
Scaled PNA production
High-yield route and batch-certified supply
Lot-to-lot coupling consistency and supply reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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